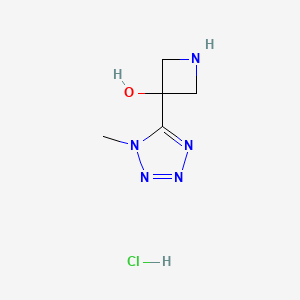

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

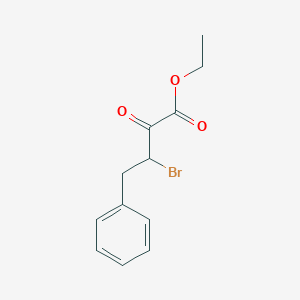

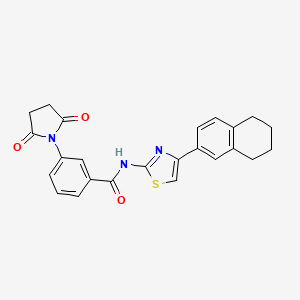

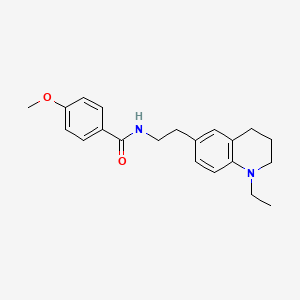

“3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2416236-69-4 . It has a molecular weight of 191.62 . The compound is stored at a temperature of -10 degrees and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 191.62 . It is stored at a temperature of -10 degrees and is available in powder form .Aplicaciones Científicas De Investigación

Pharmacological and Biochemical Applications

- Antabuse-Like Reaction with Beta-Lactam Antibiotics : A study reviewed the pharmacological, biochemical, and chemical aspects of beta-lactam antibiotics that possess a 1-methyltetrazole-5-thiol side chain, which can induce an Antabuse-like reaction when alcohol is consumed. These antibiotics, such as moxalactam, cefamandole, and cefoperazone, cause elevated blood acetaldehyde levels due to the inactivation of hepatic aldehyde dehydrogenase, suggesting a potential therapeutic application as anti-alcohol compounds (Kitson, 1987).

DNA Methylation and Epigenetic Modifications

- DNA Methyltransferase Inhibitors : Research on DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, has shown the ability to inhibit hypermethylation and restore suppressor gene expression in in vitro and in vivo models. These findings suggest potential applications in treating malignancies through epigenetic modifications (Goffin & Eisenhauer, 2002).

Chemical and Biological Studies on Indole Derivatives

- Cardiovascular Activity of Indole Derivatives : A review focused on substituted Indole derivatives incorporating Oxadiazole, Azetidinone, and Thiazolidinone moieties for their cardiovascular activity. This study highlights the potential of Indole derivatives in cardiovascular research (Singh, Aggarwal, & Singh, 2014).

Application in Synthesis and Drug Design

- Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : Research on metathesis reactions, including ring-opening, ring-closing, and cross metathesis, has been applied in the synthesis of cyclic β-amino acids, demonstrating their importance in drug research and offering a pathway for the creation of new molecular entities (Kiss, Kardos, Vass, & Fülöp, 2018).

Propiedades

IUPAC Name |

3-(1-methyltetrazol-5-yl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLQPMQKTGXFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2(CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)

![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)

![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)